1-(5-Cyclopropylpyridin-2-yl)ethanone

Description

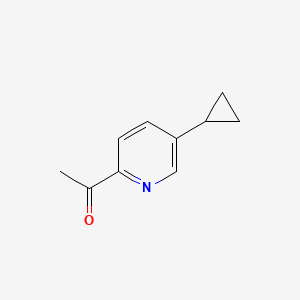

Structure

3D Structure

Properties

IUPAC Name |

1-(5-cyclopropylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(12)10-5-4-9(6-11-10)8-2-3-8/h4-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOCOVSXQMWTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665890 | |

| Record name | 1-(5-Cyclopropylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188918-75-4 | |

| Record name | 1-(5-Cyclopropylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Cyclopropylpyridin-2-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(5-cyclopropylpyridin-2-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. The document delves into its physicochemical properties, detailed synthetic methodologies with mechanistic insights, and its strategic application in the development of novel therapeutics. Particular emphasis is placed on the practical aspects of its synthesis and its role as a precursor to advanced pharmaceutical intermediates. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of functionalized pyridines.

Introduction: The Strategic Importance of the Cyclopropyl-Pyridine Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science due to its unique electronic properties and ability to engage in hydrogen bonding. The introduction of a cyclopropyl group onto the pyridine core, as seen in this compound, offers several advantages in drug design. The cyclopropyl moiety is a "bioisostere" of larger, more flexible alkyl groups, and its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism. The ethanone functional group at the 2-position provides a versatile handle for a wide array of chemical transformations, making this molecule a valuable starting material for the synthesis of more complex and biologically active compounds.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is crucial for its effective use in a laboratory setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | AK Scientific, Inc.[1] |

| Synonyms | 1-(5-cyclopropylpyridin-2-yl)ethan-1-one, TK8H4046 | AK Scientific, Inc.[1] |

| CAS Number | 188918-75-4 | AK Scientific, Inc.[1] |

| Molecular Formula | C₁₀H₁₁NO | ChemScene[2] |

| Molecular Weight | 161.20 g/mol | ChemScene[2] |

Safety and Handling:

This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood[1]. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through various modern synthetic methodologies that focus on the functionalization of the pyridine ring. Transition metal-catalyzed cross-coupling reactions are particularly prevalent and effective for this purpose.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the cyclopropyl group from the pyridine ring, suggesting a cross-coupling reaction between a halogenated 2-acetylpyridine and a cyclopropyl-metal species.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds. This approach offers high functional group tolerance and generally proceeds with high yields. A representative protocol for the synthesis of this compound is detailed below. This protocol is based on established methods for the cyclopropanation of bromothiophenes, which can be adapted for bromopyridines[3].

Experimental Protocol:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 1-(5-bromopyridin-2-yl)ethanone (1.0 eq), cyclopropylboronic acid (1.3 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 eq)[3].

-

Solvent and Catalyst: Add a solvent system, typically a mixture of toluene and water. De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Catalyst Addition: To the de-gassed mixture, add a palladium catalyst such as Pd(OAc)₂ (1-5 mol%) and a phosphine ligand like SPhos (2-10 mol%)[3].

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Mechanistic Pathway of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors.

Precursor for TYK2 Inhibitors

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways involved in inflammation and autoimmune diseases[4]. Selective inhibition of TYK2 is a promising therapeutic strategy for these conditions. This compound can be utilized as a starting material in the synthesis of potent and selective TYK2 inhibitors. For instance, derivatives of this compound have been explored in the development of acyl compounds with excellent TYK2 inhibitory activity and selectivity against other JAK family members[4].

General Workflow for Kinase Inhibitor Synthesis

The ethanone moiety of this compound provides a reactive site for further molecular elaboration. A common synthetic strategy involves the condensation of the ketone with other reagents to build more complex heterocyclic systems, which are often the core structures of kinase inhibitors.

Caption: General synthetic workflow from this compound to a kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through robust methods like the Suzuki-Miyaura cross-coupling. The presence of both the metabolically stable cyclopropyl group and the synthetically tractable ethanone moiety makes it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide has provided a detailed overview of its properties, synthesis, and applications, intended to aid researchers in leveraging this important chemical entity in their drug development programs.

References

-

Black, D. A., Beveridge, R. E., & Arndtsen, B. A. (n.d.). Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

- (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.

- (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

- AK Scientific, Inc. (n.d.). 1-(5-Cyclopropylpyridin-2-yl)

- (2016, October 12). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-2-(5-methyl-2-pyridinyl)ethanone. PubChem. Retrieved from [Link]

- (2012, February 23).

-

ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted.... [Image]. Retrieved from [Link]

- Angene Chemical. (2021, May 1).

- (2023, April 27).

-

Cheng, C., Zhou, M., Zhang, P., Qian, W., Chen, L., & Chen, G. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2975. Available at: [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. chemscene.com [chemscene.com]

- 3. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Blueprint: A Guide to the Structural Elucidation of 1-(5-Cyclopropylpyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for the structural elucidation of 1-(5-Cyclopropylpyridin-2-yl)ethanone, a compound of interest in medicinal chemistry and materials science. By integrating foundational principles with data from analogous structures, this document serves as a robust manual for confirming the molecular architecture of this and similar heterocyclic ketones. Our approach emphasizes not just the "what" but the "why" of each analytical step, ensuring a self-validating and scientifically rigorous process.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative featuring a cyclopropyl group at the C5 position and an acetyl group at the C2 position. The strategic placement of these functional groups imparts specific electronic and steric properties that are crucial for its potential applications. The elucidation of its precise structure is the foundational step for any further research and development. This guide will walk through the essential spectroscopic and chromatographic techniques required for unambiguous characterization.

Molecular Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol

The Elucidation Workflow: A Multi-Technique Approach

The confirmation of the structure of this compound relies on a synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provide a high degree of confidence in the final assignment.

Caption: Figure 1: Overall Structure Elucidation Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments will provide a detailed map of its connectivity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating neighboring protons).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[1]

-

Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.45 | d | 1H | H-6 (Pyridine) | The proton ortho to the pyridine nitrogen and adjacent to the cyclopropyl group is expected to be the most deshielded aromatic proton. |

| ~7.80 | dd | 1H | H-4 (Pyridine) | This proton is coupled to both H-3 and H-6 (meta-coupling), leading to a doublet of doublets. |

| ~7.65 | d | 1H | H-3 (Pyridine) | Coupled to H-4, this proton appears as a doublet. |

| ~2.70 | s | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are in a singlet as there are no adjacent protons. Its proximity to the pyridine ring shifts it downfield. |

| ~2.00 | m | 1H | -CH- (Cyclopropyl) | The methine proton of the cyclopropyl group will be a complex multiplet due to coupling with the four methylene protons. |

| ~1.10 | m | 2H | -CH₂- (Cyclopropyl) | The two methylene protons cis to the pyridine ring. |

| ~0.80 | m | 2H | -CH₂- (Cyclopropyl) | The two methylene protons trans to the pyridine ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show the number of unique carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200.0 | C =O | The carbonyl carbon of the ketone is characteristically found in this downfield region.[2] |

| ~153.0 | C-2 (Pyridine) | The carbon attached to the acetyl group and the nitrogen atom is significantly deshielded. |

| ~148.0 | C-6 (Pyridine) | The carbon atom ortho to the nitrogen is deshielded. |

| ~138.0 | C-4 (Pyridine) | A typical chemical shift for a β-carbon in a pyridine ring. |

| ~135.0 | C-5 (Pyridine) | The carbon attached to the cyclopropyl group. |

| ~121.0 | C-3 (Pyridine) | The carbon atom meta to the nitrogen. |

| ~26.0 | -C(O)C H₃ | The methyl carbon of the acetyl group. |

| ~15.0 | -C H- (Cyclopropyl) | The methine carbon of the cyclopropyl group. |

| ~10.0 | -C H₂- (Cyclopropyl) | The methylene carbons of the cyclopropyl ring are typically found in the upfield region. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The purified sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments. Electrospray ionization (ESI) is suitable for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

-

Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

Expected Mass Spectrum

-

Molecular Ion (M⁺): A prominent peak at m/z = 161, corresponding to the molecular weight of C₁₀H₁₁NO.

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ (C₁₀H₁₂NO⁺) is 162.0919, which should be confirmed to within a few ppm.

Predicted Fragmentation Pathways

The fragmentation of this compound will be driven by the presence of the ketone and the stability of the resulting fragments.

Caption: Figure 2: Predicted EI-MS Fragmentation Pathways

Key Fragment Ions:

-

m/z 146: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z 118: Loss of an acetyl radical (•COCH₃) to give the 5-cyclopropylpyridine cation.

-

m/z 78: Loss of the cyclopropyl group from the m/z 118 fragment.

-

m/z 43: The acetyl cation ([CH₃CO]⁺), which is often the base peak for methyl ketones.[3]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a neat liquid film between salt plates (if the compound is a liquid at room temperature) or as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: A spectrum is typically recorded from 4000 to 400 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3080-3000 | C-H stretch | Aromatic & Cyclopropyl | The C-H stretching vibrations of the sp² carbons of the pyridine ring and the sp³ carbons of the cyclopropyl ring appear in this region.[4] |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃) | The C-H stretching of the methyl group. |

| ~1700 | C=O stretch | Ketone | A strong absorption characteristic of an aryl ketone. Conjugation with the pyridine ring lowers the frequency from a typical aliphatic ketone. |

| ~1600, ~1470 | C=C and C=N stretches | Pyridine Ring | Characteristic absorptions for the pyridine ring. |

| ~1020 | Cyclopropane ring breathing | Cyclopropyl | A characteristic vibration of the cyclopropane ring.[2] |

Conclusion: Synthesizing the Data for Final Confirmation

The structural elucidation of this compound is a process of accumulating and integrating evidence from multiple analytical techniques. The predicted data presented in this guide, based on established principles and spectral data of closely related compounds, provides a robust template for what researchers should expect to observe. The definitive confirmation of the structure is achieved when the experimental data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are all in agreement with the proposed structure and with each other. This multi-faceted approach ensures the scientific integrity and trustworthiness of the structural assignment, paving the way for confident further investigation and application of this molecule.

References

- BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclopropyl Ethenone.

- Wiberley, S. E., & Bunce, S. C. (Year). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry.

- AIP Publishing. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. The Journal of Chemical Physics.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0302504).

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

- ResearchGate. (n.d.). Reductive Tandem Fragmentation-Cyclization of a-Cyclopropyl Ketones to Bicyclic Structures.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides.

- St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Molecules.

-

MDPI. (n.d.). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Retrieved from [Link]

- MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.

Sources

An In-depth Technical Guide to 1-(5-Cyclopropylpyridin-2-yl)ethanone and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-cyclopropylpyridin-2-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this exact compound is not publicly cataloged, this guide will delve into its core characteristics by examining its structural analogs, plausible synthetic routes, and potential applications. By leveraging data from closely related compounds and established synthetic methodologies, this document serves as an essential resource for researchers engaged in the design and synthesis of novel pyridine-based therapeutic agents.

Introduction: The Significance of the Cyclopropyl-Pyridine Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The incorporation of a cyclopropyl group can significantly enhance the pharmacological profile of a molecule. This small, strained ring system is known to improve metabolic stability, increase potency, and modulate physicochemical properties such as lipophilicity and conformation. The combination of a cyclopropyl group and a pyridine core, as seen in this compound, presents a valuable building block for the development of novel therapeutics.

Physicochemical Properties and Identification

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C10H11NO | Based on the chemical structure |

| Molecular Weight | 161.20 g/mol | Calculated from the molecular formula |

| Appearance | Likely a liquid or low-melting solid | Based on analogs like 2-acetylpyridine[1] |

| Solubility | Expected to be soluble in common organic solvents | General characteristic of similar organic compounds |

| CAS Number | Not publicly available |

Closely Related Analogs with Assigned CAS Numbers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 1-(5-Cyclopropyl-3-methylpyridin-2-yl)ethan-1-one | 3052723-85-7[2] | C11H13NO | 175.23 g/mol [2] |

| 1-(5-Cyclopropyl-6-methylpyridin-2-yl)ethan-1-one | 3052723-87-9[3] | C11H13NO | 175.23 g/mol [3] |

| 2-Acetyl-5-chloropyridine | 55676-22-7 | C7H6ClNO | 155.58 g/mol |

| 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6[4] | C7H6FNO | 139.13 g/mol [4] |

Synthesis Strategies: A Plausible Route to this compound

A robust and versatile method for the synthesis of the target compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds. A plausible synthetic pathway would involve the coupling of a suitable bromopyridine derivative with cyclopropylboronic acid.

A plausible synthetic pathway for the target compound.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for the synthesis of cyclopropyl-substituted aromatic compounds.[5]

Materials:

-

2-Acetyl-5-bromopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K3PO4)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine 2-acetyl-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

-

Solvent Addition: Add toluene and water (typically in a 4:1 to 10:1 ratio).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Potential Applications in Drug Discovery

The structural motif of this compound is a valuable starting point for the development of a wide range of therapeutic agents. Pyridine derivatives are known to exhibit a broad spectrum of biological activities.

Potential therapeutic applications of the core scaffold.

The acetyl group can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. For instance, it can be reduced to an alcohol, converted to an oxime, or used in aldol condensations to build more complex molecular architectures. These modifications can lead to the discovery of potent and selective inhibitors of various enzymes and receptors. For example, similar pyridine derivatives have been investigated as TYK2 inhibitors.[6]

Safety and Handling

While a specific safety data sheet for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related ketones and pyridine derivatives, potential hazards may include skin and eye irritation.[7] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Although a dedicated CAS number is not currently assigned, this guide provides a solid foundation for its synthesis and exploration based on the well-established chemistry of its analogs. The strategic combination of the pyridine core and the cyclopropyl moiety offers a compelling avenue for the development of next-generation therapeutics with improved pharmacological profiles. Further research into this and related scaffolds is warranted to fully unlock their therapeutic potential.

References

- Google Patents.

- Google Patents.

-

ResearchGate. Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram. [Link]

-

PMC. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]

-

PubMed Central. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

-

Wikipedia. 2-Acetylpyridine. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). [Link]

-

NIST WebBook. Ethanone, 1-cyclopropyl-. [Link]

- Google Patents.

-

Pipzine Chemicals. 2-Acetyl-5-chloropyridine. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 2-Acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazoles. [Link]

- Google Patents.

-

Pipzine Chemicals. 2-Amino-5-acetylpyridine. [Link]

-

PubChem. 2-Acetylpyridine. [Link]

-

PubChem. 2-acetyl-3-cyclopropyl-1H-pyrazol-5-one. [Link]

-

PubChem. 2-Cyclopropyl-1-(3,5-dichloro-2-pyridinyl)ethanone. [Link]

-

EMBL-EBI. 2-Acetyl-5-methylpyridine (CHEBI:179147). [Link]

-

PubChem. 1-(4-Cyclopropylpiperazin-1-yl)ethanone. [Link]

Sources

- 1. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6 [chemicalbook.com]

- 5. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-acetylpyridine High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]

An Investigative Guide to the Biological Activity of 1-(5-Cyclopropylpyridin-2-yl)ethanone

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological potential of the novel compound, 1-(5-Cyclopropylpyridin-2-yl)ethanone. In the absence of extensive published data on this specific molecule, this document serves as an investigative roadmap. It synthesizes information from structurally related compounds to establish a data-driven starting point for hypothesis generation and outlines detailed, field-proven experimental protocols for a thorough biological evaluation.

Introduction and Rationale

This compound is a synthetic organic compound featuring a pyridine ring substituted with a cyclopropyl group and an ethanone moiety. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The cyclopropyl group, a small, strained carbocycle, is often introduced into drug candidates to modulate metabolic stability, binding affinity, and physicochemical properties.[1] The combination of these fragments in a single molecule presents an intriguing, yet largely unexplored, chemical entity.

This guide eschews a conventional review of existing data. Instead, it adopts the perspective of a primary research investigation, providing the strategic and methodological framework necessary to systematically uncover the compound's biological activity profile from the ground up. We will proceed by first establishing a predicted physicochemical profile, then formulating hypotheses based on analogous structures, and finally, detailing the experimental workflows required to test these hypotheses.

Physicochemical and In Silico Profile

A thorough understanding of a compound's physicochemical properties is fundamental to designing meaningful biological assays and interpreting their results. While experimental data for this compound is not publicly available, we can extrapolate a predicted profile from its chemical structure and data from close analogs.

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₁₀H₁₁NO | - |

| Molecular Weight | 161.20 g/mol | - |

| Predicted XLogP3-AA | ~1.3 | Extrapolated from analog 1-Cyclopropyl-2-(5-methyl-2-pyridinyl)ethanone.[2] |

| Hydrogen Bond Donors | 0 | Computed from structure.[2] |

| Hydrogen Bond Acceptors | 2 (N in pyridine, O in ketone) | Computed from structure.[2] |

| Rotatable Bond Count | 2 | Computed from structure. |

| Lipinski's Rule of Five | Compliant (MW < 500, LogP < 5, Donors < 5, Acceptors < 10) | Based on predicted values. |

Interpretation and Causality:

The predicted properties of this compound are highly favorable from a drug discovery perspective. Compliance with Lipinski's Rule of Five suggests the compound possesses "drug-like" characteristics, with a good potential for oral bioavailability. The low molecular weight and moderate predicted lipophilicity (XLogP3 ~1.3) strike a balance that often correlates with adequate aqueous solubility for in vitro testing and sufficient membrane permeability to access intracellular targets. The absence of hydrogen bond donors and the presence of two acceptors will govern its interaction with biological macromolecules. This profile justifies proceeding with a broad-based biological screening campaign.

Hypothesized Biological Activities and Scientific Rationale

Based on the activities reported for structurally related scaffolds, we can formulate several primary hypotheses for the biological activity of this compound.

-

Hypothesis 1: Antibacterial Activity. The ethanone moiety is present in certain classes of DNA gyrase inhibitors. For example, derivatives of 1-(4,5-dihydropyrazol-1-yl)ethanone have shown potent activity against both Gram-positive and Gram-negative bacteria by inhibiting this essential enzyme.[3] The pyridine core itself is a common feature in many antibacterial agents.

-

Hypothesis 2: Antifungal Activity. A patent for a related compound, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazolyl)ethanone, identifies it as a key intermediate for prothioconazole, a broad-spectrum triazole fungicide.[4] This suggests that the cyclopropyl-ethanone scaffold may be a valuable pharmacophore for developing new antifungal agents.

-

Hypothesis 3: Cytotoxic/Anticancer Activity. Numerous novel heterocyclic compounds containing ketone functionalities exhibit significant cytotoxic effects against cancer cell lines. For instance, 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives have been synthesized and shown to induce apoptosis in cancer cells.[5] Furthermore, derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of CBP/EP300 bromodomains, a target class under investigation for cancer therapy.[6]

This logical framework, grounded in precedent from similar molecular architectures, provides a clear direction for the initial experimental evaluation.

Proposed Experimental Workflows

The following section details the step-by-step protocols for a primary screening campaign to test the formulated hypotheses. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Experimental Workflow Overview

The overall strategy involves a tiered approach, starting with broad screening for primary activity, followed by more focused secondary assays to determine potency and selectivity.

Caption: Tiered experimental workflow for evaluating a novel compound.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria.

1. Preparation of Materials:

- Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

- Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB).

- Compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

- Controls: Vancomycin (Gram-positive control), Ciprofloxacin (Gram-negative control), DMSO (vehicle control).

- Assay Plate: Sterile 96-well flat-bottom microtiter plates.

2. Assay Procedure:

- Add 50 µL of sterile MHB to wells 2 through 12 of the 96-well plate.

- Prepare the starting concentration of the test compound in well 1 by adding 100 µL of a 256 µg/mL solution (diluted from the stock).

- Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. This creates a concentration range from 128 µg/mL to 0.25 µg/mL.

- Well 11 serves as the growth control (no compound, only bacteria). Well 12 serves as the sterility control (no compound, no bacteria).

- Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

- Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

- Seal the plate and incubate at 37°C for 18-24 hours.

3. Data Analysis:

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection.

- The DMSO concentration should not exceed 1% in the final assay volume to avoid vehicle-induced toxicity.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the compound's cytotoxic potential.

1. Preparation of Materials:

- Cell Lines: A human cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for selectivity assessment.

- Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

- Controls: Doxorubicin (positive control), DMSO (vehicle control).

- Assay Plate: Sterile 96-well flat-bottom cell culture plates.

2. Assay Procedure:

- Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

- Prepare serial dilutions of the test compound in culture medium from the DMSO stock.

- Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound (e.g., from 100 µM to 0.1 µM). Include vehicle-only and no-treatment controls.

- Incubate the plate for 48-72 hours.

- Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

- Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathway Involvement

Should the compound exhibit potent and selective anticancer activity, a key next step is to identify the underlying mechanism. Given the structural alerts from related molecules, pathways involving cell cycle regulation and survival are logical starting points for investigation.

Sources

- 1. In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Cyclopropyl-2-(5-methyl-2-pyridinyl)ethanone | C11H13NO | CID 63351587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethanone, 1-cyclopropyl- (CAS 765-43-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Cyclopropyl-1-(3,5-dichloro-2-pyridinyl)ethanone | C10H9Cl2NO | CID 79786605 - PubChem [pubchem.ncbi.nlm.nih.gov]

Investigational Whitepaper: Elucidating the Potential Mechanism of Action of 1-(5-Cyclopropylpyridin-2-yl)ethanone

Preamble: The Scientific Imperative

In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical scaffolds is paramount to unlocking novel therapeutic modalities. The molecule 1-(5-cyclopropylpyridin-2-yl)ethanone presents a compelling case for investigation, integrating two moieties of significant pharmacological interest: a 2-acetylpyridine core and a cyclopropyl group. Pyridine derivatives are a cornerstone of medicinal chemistry, representing the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration, with a broad spectrum of demonstrated biological activities including antitumor, antiviral, and anti-inflammatory effects[1][2]. The introduction of a cyclopropyl ring is a modern medicinal chemistry tactic to enhance key drug-like properties. This includes improving metabolic stability, increasing potency, and providing conformational rigidity, which can lead to more selective interactions with biological targets[3][4][5].

This document outlines a proposed investigational strategy to elucidate the potential mechanism of action of this compound. Given the absence of direct biological data for this specific molecule, our approach is rooted in a logical, hypothesis-driven framework derived from the known structure-activity relationships of its constituent chemical functionalities. We will present three primary hypotheses and detail the subsequent experimental cascades required for their validation.

Hypothesis 1: Anticancer Activity via P-glycoprotein Modulation and Induced Oxidative Stress

The 2-acetylpyridine scaffold is structurally analogous to compounds known to exhibit cytotoxicity, particularly in multidrug-resistant (MDR) cancer cell lines. Certain 2-acetylpyridine thiosemicarbazones have been shown to overcome P-glycoprotein (Pgp)-mediated drug resistance[6]. The proposed mechanism involves the "hijacking" of lysosomal Pgp, leading to lysosomal membrane permeabilization through the generation of reactive oxygen species (ROS)[6]. The cyclopropyl group in our compound of interest may enhance its lipophilicity and ability to permeate cellular and lysosomal membranes, potentially potentiating this effect.

Experimental Validation Workflow

A tiered approach will be employed to systematically test this hypothesis, beginning with broad cytotoxicity screening and progressively narrowing down to specific mechanistic assays.

Tier 1: In Vitro Cytotoxicity Screening

-

Objective: To determine the general cytotoxic potential of this compound across a panel of cancer cell lines, including both drug-sensitive and multidrug-resistant pairs.

-

Protocol:

-

Cell Line Panel:

-

Drug-sensitive parental cell line (e.g., MCF-7 - breast cancer).

-

Pgp-overexpressing multidrug-resistant cell line (e.g., MCF-7/ADR).

-

Additional cancer cell lines from different tissues (e.g., A549 - lung, HCT116 - colon).

-

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A significantly lower IC50 in the MDR cell line compared to the parental line would suggest a selective activity against resistant cells.

-

Tier 2: Mechanistic Probing of Pgp-Involvement and Oxidative Stress

-

Objective: To ascertain the roles of Pgp and ROS in the observed cytotoxicity.

-

Protocols:

-

Pgp Inhibition Assay:

-

Co-treat the MDR cell line with this compound and a known Pgp inhibitor (e.g., verapamil or tariquidar).

-

A reversal of the cytotoxic effect (increased IC50) would indicate that Pgp activity is necessary for the compound's action.

-

-

ROS Detection Assay:

-

Treat cells with the compound for various time points (e.g., 6, 12, 24 hours).

-

Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent in the presence of ROS.

-

Measure fluorescence using a plate reader or flow cytometry.

-

-

Lysosomal Membrane Permeabilization (LMP) Assay:

-

Use the acridine orange relocation assay. In healthy cells, acridine orange accumulates in lysosomes and fluoresces red. Upon LMP, it leaks into the cytoplasm and fluoresces green.

-

Monitor the shift from red to green fluorescence via fluorescence microscopy or flow cytometry after treatment.

-

-

Workflow Diagram

Caption: Workflow for investigating Hypothesis 1.

Hypothesis 2: Targeted Enzyme Inhibition

The rigid conformation imparted by the cyclopropyl group, combined with the hydrogen bond accepting capabilities of the pyridine nitrogen and acetyl carbonyl, makes this compound a candidate for an enzyme inhibitor. Potential targets include protein kinases, which are often dysregulated in cancer, or acetylcholinesterase (AChE), a key target in neurodegenerative diseases.

Experimental Validation Workflow

Tier 1: Broad Kinase and AChE Inhibition Screening

-

Objective: To perform a high-throughput screen to identify potential enzyme targets.

-

Protocols:

-

Kinase Panel Screen:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).

-

The output will be the percent inhibition for each kinase.

-

-

Acetylcholinesterase Inhibition Assay:

-

Employ an Ellman's assay, which measures the activity of AChE through the formation of a yellow-colored product.

-

Perform the assay with and without the compound to determine the percent inhibition.

-

-

Tier 2: Dose-Response and Selectivity Profiling

-

Objective: For any "hits" identified in Tier 1 (e.g., >50% inhibition), determine the potency and selectivity.

-

Protocol:

-

IC50 Determination:

-

Perform a dose-response curve for the hit enzyme(s) using a range of compound concentrations.

-

Calculate the IC50 value to quantify potency.

-

-

Selectivity Profiling:

-

If the hit is a kinase, test the compound against closely related kinases to assess its selectivity. A highly selective inhibitor is generally preferred to minimize off-target effects.

-

-

Data Presentation: Kinase Inhibition Profile

| Kinase Target | Percent Inhibition at 10 µM | IC50 (µM) |

| CDK2/CycA | 85% | 0.5 |

| GSK3β | 78% | 1.2 |

| SRC | 15% | >50 |

| EGFR | 5% | >50 |

| This is a hypothetical data table for illustrative purposes. |

Hypothesis 3: Bromodomain Inhibition

The ethanone group attached to a heterocyclic system is a recognized scaffold in the design of bromodomain inhibitors. Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, and their inhibition is a promising therapeutic strategy in oncology and inflammation.

Experimental Validation Workflow

Tier 1: Primary Bromodomain Binding Assay

-

Objective: To assess the binding affinity of the compound to a panel of bromodomains.

-

Protocol:

-

Assay: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a suitable technology.

-

Procedure:

-

Use recombinant bromodomain proteins (e.g., BRD4, CBP/EP300) and a biotinylated, acetylated histone peptide ligand.

-

In the absence of an inhibitor, the donor and acceptor beads are brought into proximity, generating a signal.

-

An inhibitor that binds to the bromodomain will disrupt this interaction, leading to a decrease in the signal.

-

-

Screening: Screen the compound against a panel of representative bromodomains.

-

Tier 2: Cellular Target Engagement and Downstream Effects

-

Objective: To confirm that the compound engages its target in a cellular context and modulates downstream signaling.

-

Protocols:

-

Cellular Thermal Shift Assay (CETSA):

-

This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells. An increase in the melting temperature of a bromodomain protein in the presence of the compound indicates direct target engagement.

-

-

Gene Expression Analysis (qPCR):

-

If a specific bromodomain target is confirmed (e.g., BRD4), analyze the expression of known target genes (e.g., c-Myc). A potent inhibitor should downregulate the expression of these genes.

-

-

Logical Diagram: Bromodomain Inhibition Cascade

Caption: Proposed cascade for bromodomain inhibition.

Conclusion and Forward Outlook

The investigational framework detailed herein provides a multi-pronged, logical, and experimentally robust strategy to delineate the mechanism of action of this compound. By systematically evaluating its potential as an anticancer agent acting on P-glycoprotein, a targeted enzyme inhibitor, or a modulator of epigenetic readers, we can efficiently identify its primary biological activity. The outcomes of these studies will be pivotal in guiding the future development of this promising chemical scaffold for therapeutic applications. Each experimental tier is designed to be a self-validating system, where positive results from initial screens trigger more specific and in-depth mechanistic studies, ensuring a high degree of scientific rigor and trustworthiness in the data generated.

References

-

Richardson, D. R., & Bartlett, P. F. (2016). Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. Journal of Medicinal Chemistry, 59(18), 8712–8756. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. [Link]

-

Net-Comber. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]

-

MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 1-(5-Cyclopropylpyridin-2-yl)ethanone: A Keystone Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone due to its versatile chemical reactivity and its prevalence in a wide array of biologically active compounds.[1][2] The strategic incorporation of a cyclopropyl group into this heterocyclic system has emerged as a powerful tactic to enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of drug candidates. 1-(5-Cyclopropylpyridin-2-yl)ethanone (CAS No. 188918-75-4) represents a quintessential example of this design strategy. This ketone is a critical building block, most notably in the synthesis of advanced Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a groundbreaking class of therapeutics for the treatment of migraine.[3][4] This guide provides a comprehensive technical overview of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights for professionals in drug discovery and development.

Physicochemical Properties and Structural Attributes

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 188918-75-4 | [5] |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Appearance | Expected to be a solid or oil | General Knowledge |

| Boiling Point | Not publicly available | |

| Melting Point | Not publicly available | |

| Solubility | Expected to be soluble in common organic solvents | General Knowledge |

Strategic Synthesis: A Convergent Approach

The synthesis of this compound is most efficiently achieved through a convergent two-step sequence, commencing with a commercially available brominated pyridine precursor. This strategy allows for the late-stage introduction of the key functional groups, maximizing synthetic efficiency.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The introduction of the cyclopropyl moiety onto the pyridine ring is elegantly accomplished via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its high functional group tolerance and reliability.[5][6]

Reaction: 5-Bromo-2-cyanopyridine reacts with cyclopropylboronic acid in the presence of a palladium catalyst and a base to yield 5-cyclopropylpyridine-2-carbonitrile.

Sources

A Technical Guide to the Discovery and Synthesis of Novel Pyridine-Based Compounds

Executive Summary: The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, including its role as a hydrogen bond acceptor and its ability to improve the physicochemical characteristics of a molecule, make it a privileged structure in drug design.[1][3] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of contemporary strategies for the synthesis of novel pyridine-based compounds. We move beyond classical methods to focus on advanced, high-utility functionalization techniques such as palladium-catalyzed cross-coupling and direct C-H activation, which are pivotal for modern discovery chemistry. The narrative emphasizes the rationale behind methodological choices and provides validated protocols and characterization workflows to ensure scientific rigor and reproducibility.

Strategic Blueprints for Pyridine Synthesis

The creation of novel pyridine derivatives can be broadly categorized into two strategic approaches: the de novo construction of the pyridine ring from acyclic precursors and the functionalization of a pre-existing pyridine core. While classical de novo syntheses, such as the Hantzsch reaction, are robust for producing certain substitution patterns, the quest for molecular diversity and complexity in drug discovery has increasingly shifted focus toward the late-stage functionalization of the pyridine nucleus.[3][4][5] This latter approach allows for the rapid generation of analogues from common pyridine building blocks, a strategy highly amenable to medicinal chemistry programs.

Caption: High-level strategic decision flow for accessing novel pyridine compounds.

Advanced Functionalization of the Pyridine Moiety: A Modern Perspective

The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen present unique challenges for its functionalization.[6][7] Traditional electrophilic aromatic substitution reactions are often sluggish and require harsh conditions.[4] Consequently, modern organic synthesis has pivoted towards transition metal-catalyzed methods that offer milder conditions, greater functional group tolerance, and predictable regioselectivity.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for elaborating pyridine scaffolds.[8] These methods enable the precise formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in pharmaceutical agents.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a premier method for creating biaryl structures.[8][9] In the context of pyridine synthesis, it is frequently used to couple arylboronic acids with halopyridines.

Causality in Catalyst Selection: The success of a Suzuki coupling, particularly with electron-deficient 2-halopyridines, hinges on the choice of the palladium catalyst and its associated ligand. The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. To overcome this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are employed. These ligands accelerate the rate-limiting reductive elimination step and sterically disfavor catalyst inhibition by the substrate or product nitrogen, ensuring efficient turnover.[10][11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The formation of arylamines is crucial in medicinal chemistry, and the Buchwald-Hartwig amination provides a general and efficient method for coupling amines with aryl halides.[12][13] This reaction is particularly valuable for synthesizing substituted aminopyridines, a motif found in numerous kinase inhibitors and other targeted therapies.[14] Similar to the Suzuki reaction, catalyst selection is critical, with specialized ligand systems developed to facilitate the coupling of a wide range of amine and aryl halide partners under mild conditions.[15][16]

Direct C-H Activation: The Atom-Economical Frontier

Direct C–H functionalization has emerged as a transformative and sustainable strategy in organic synthesis.[7] This approach avoids the pre-functionalization of substrates (e.g., halogenation), reducing step counts and waste. For pyridines, C-H activation can be directed to specific positions, often aided by a directing group or by leveraging the intrinsic reactivity of the ring.

Mechanistic Insight: Palladium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway.[17] To control regioselectivity, the pyridine nitrogen itself can act as a directing group, favoring functionalization at the C2 position. Alternatively, transient directing groups or N-oxide derivatives can be used to steer the reaction to other positions, such as C3 or C4, which are traditionally more difficult to functionalize.[6][17][18] This field is rapidly evolving, with new catalysts and conditions continually expanding the scope and utility of pyridine C-H functionalization.[19]

Case Study: Synthesis and Characterization of a 2-Aryl-3-aminopyridine

This section provides a practical, self-validating workflow for the synthesis and characterization of a novel, highly functionalized pyridine derivative, demonstrating the integration of modern synthetic and analytical techniques.

Experimental Protocol: Two-Step Synthesis

Step 1: Buchwald-Hartwig Amination of 2-Chloro-3-bromopyridine

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-3-bromopyridine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and cesium carbonate (2.0 equiv.).

-

Atmosphere Control: Evacuate and backfill the tube with argon three times.

-

Reagent Addition: Add anhydrous toluene, followed by benzylamine (1.2 equiv.).

-

Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the mixture with ethyl acetate and filter through celite. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield N-benzyl-2-chloropyridin-3-amine.

Step 2: Suzuki-Miyaura Coupling of the Aminopyridine Intermediate

-

Reaction Setup: To an oven-dried microwave vial, add N-benzyl-2-chloropyridin-3-amine (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), potassium phosphate (3.0 equiv.), and a palladium catalyst with a suitable ligand like SPhos (e.g., SPhos Pd G3, 0.03 equiv.).

-

Atmosphere Control: Evacuate and backfill the vial with argon.

-

Solvent Addition: Add a 10:1 mixture of 1,4-dioxane and water.

-

Reaction: Seal the vial and heat at 110 °C for 12 hours.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Combine the organic layers, dry over sodium sulfate, concentrate, and purify by flash chromatography to yield the final product, N-benzyl-2-(4-methoxyphenyl)pyridin-3-amine.

Analytical Characterization Workflow

The identity and purity of the final compound must be unequivocally established through a combination of spectroscopic and chromatographic methods.[20][21]

Caption: Standard workflow for the purification and characterization of a novel compound.

Data Presentation

The quantitative data confirming the structure and purity of the synthesized compound, N-benzyl-2-(4-methoxyphenyl)pyridin-3-amine, are summarized below.

Table 1: Summary of Spectroscopic Data

| Technique | Parameter | Observed Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~8.1 (d), ~7.3-7.5 (m), ~6.9 (d), ~4.5 (s), ~3.8 (s) | Aromatic protons of both rings, benzylic CH₂, methoxy CH₃ |

| ¹³C NMR | Chemical Shift (δ) | ~160, ~158, ~145-125, ~114, ~55, ~48 | Aromatic carbons, methoxy carbon, benzylic carbon |

| FTIR | Wavenumber (cm⁻¹) | ~3350 (N-H stretch), ~3050 (Ar C-H), ~2950 (Aliph. C-H) | Confirms presence of secondary amine and aromatic/aliphatic groups |

| HRMS | m/z [M+H]⁺ | Calculated: 291.1492 | Found: 291.1495 |

Table 2: Purity and Yield Data

| Parameter | Value | Method |

| Overall Yield | 65% | Calculated over two steps |

| Purity | >98% | HPLC (254 nm) |

| Physical State | White Solid | Visual Inspection |

Conclusion and Future Outlook

The synthesis of novel pyridine-based compounds has been revolutionized by the advent of modern catalytic methods. Palladium-catalyzed cross-coupling reactions and direct C-H activation strategies provide unprecedented control and efficiency, enabling the construction of complex molecular architectures that were previously inaccessible. These techniques are central to contemporary drug discovery, allowing for the systematic exploration of chemical space around the privileged pyridine core. The future of this field will likely involve the integration of greener and more sustainable methodologies, such as photoredox and enzymatic catalysis, further expanding the synthetic chemist's toolkit for creating the next generation of pyridine-based therapeutics.

References

- Title: Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes Source: Journal of the American Chemical Society URL

- Title: Modern Analytical Technique for Characterization Organic Compounds Source: ResearchGate URL

- Title: Recent advances in catalytic synthesis of pyridine derivatives Source: ResearchGate URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Pyridine - Wikipedia Source: Wikipedia URL

- Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL

- Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC - NIH URL

- Title: Pyridine synthesis Source: Organic Chemistry Portal URL

- Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: PMC - PubMed Central URL

- Title: Pyridine C(sp 2 )

- Title: Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis Source: Sarchem Labs URL

- Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: IntechOpen URL

- Title: C-H Functionalization of Pyridines Source: ResearchGate URL

- Title: A Brief View on Pyridine Compounds Source: Open Access Journals URL

- Title: Recent Advances in Direct Pyridine C-H Activation Strategies Source: Ingenta Connect URL

- Title: C–H Activation of Pyridines by Boryl Pincer Complexes Source: Journal of the American Chemical Society URL

- Title: Pyridine Ring Synthesis Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL

- Title: Characterising new chemical compounds & measuring results Source: Royal Society Publishing URL

- Title: A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques Source: International Journal of Advanced Research in Science, Communication and Technology URL

- Title: Characterization and Identification in Organic Chemistry through Analytical Techniques Source: Research and Reviews: Journal of Chemistry URL

- Title: Spectroscopic analysis (NMR, IR, Mass Spec) of (Pyridin-2-ylmethylideneamino)

- Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchGate URL

- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL

- Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: PMC - NIH URL

- Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL

- Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: NIH URL

- Title: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies Source: NIH URL

- Title: Enabling organic synthesis through the development and application of novel analytical methods Source: American Chemical Society URL

- Title: Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines Source: Benchchem URL

- Source: Chemical Science (RSC Publishing)

- Title: Selected ligands and catalysts for Buchwald‐Hartwig amination Source: ResearchGate URL

- Title: NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring Source: StudyLib URL

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

- 21. Enabling organic synthesis through the development and application of novel analytical methods - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to 1-(5-cyclopropylpyridin-2-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-cyclopropylpyridin-2-yl)ethanone, also known as 2-acetyl-5-cyclopropylpyridine, is a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Its unique molecular architecture, combining a pyridine ring, a ketone functional group, and a cyclopropyl moiety, makes it a valuable and versatile building block for the construction of more complex molecules. The pyridine ring serves as a common scaffold in numerous biologically active compounds, while the acetyl group provides a reactive handle for a wide array of chemical transformations. The cyclopropyl group, a known bioisostere for phenyl rings or gem-dimethyl groups, can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a parent molecule, making it a desirable feature in modern drug design.

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of this compound, with a focus on its application as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol . While extensive physical property data is not widely published, its structure suggests it is likely a solid or high-boiling liquid at room temperature, with solubility in common organic solvents.

| Property | Value | Source |

| CAS Number | 188918-75-4 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Synonyms | 2-Acetyl-5-cyclopropylpyridine | N/A |

Molecular Structure:

The structure consists of a pyridine ring substituted at the 2-position with an acetyl group (ethanone) and at the 5-position with a cyclopropyl ring.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in standard chemical literature, but its structure suggests plausible synthetic routes based on established pyridine chemistry. A common and logical approach involves a cross-coupling reaction to introduce the cyclopropyl group onto a pre-functionalized pyridine ring.

Conceptual Synthetic Pathway:

A likely industrial-scale synthesis would start from a commercially available and inexpensive substituted pyridine, such as 2-acetyl-5-bromopyridine. This intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid.

Caption: Conceptual workflow for the synthesis via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Hypothetical):

The causality behind this choice of reaction is its high functional group tolerance and typically high yields, which are critical for industrial applications. The palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid.

-

Reaction Setup: To an oven-dried flask, add 2-acetyl-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

-

Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen), then add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While a publicly available, fully assigned spectrum is scarce, the expected signals can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted):

-

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton adjacent to the nitrogen and acetyl group would be the most downfield, followed by the proton between the nitrogen and the cyclopropyl group, and the proton adjacent to the cyclopropyl group.

-

Acetyl Protons: A sharp singlet for the methyl group (CH₃) protons, likely in the δ 2.5-2.7 ppm region.

-

Cyclopropyl Protons: A multiplet for the methine proton (CH) and two multiplets for the diastereotopic methylene protons (CH₂) of the cyclopropyl ring, typically found in the upfield region (δ 0.5-1.5 ppm).

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the highly downfield region (δ > 195 ppm).

-

Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm).

-

Acetyl Carbon: A signal for the methyl carbon around δ 25-30 ppm.

-

Cyclopropyl Carbons: Signals for the methine and methylene carbons in the upfield region (δ 5-20 ppm).

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (161.20).

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the acetyl group and the pyridine ring. This dual reactivity makes it a powerful intermediate for creating diverse molecular libraries for drug discovery.

Reactions at the Acetyl Group: